molecular formula C7H11ClFNO2 B11762561 (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride

(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B11762561
M. Wt: 195.62 g/mol
InChI Key: VQCSDKDCFHXENX-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound characterized by the presence of a fluoro-substituted azetidine ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Butenoic Acid Moiety: This can be synthesized through various methods, including the Wittig reaction or Heck coupling.

    Combination of the Two Moieties: The final step involves coupling the fluoroazetidine and butenoic acid moieties under suitable conditions, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(3-chloroazetidin-1-yl)but-2-enoic acid hydrochloride
  • (2E)-4-(3-bromoazetidin-1-yl)but-2-enoic acid hydrochloride
  • (2E)-4-(3-iodoazetidin-1-yl)but-2-enoic acid hydrochloride

Uniqueness

(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11ClFNO2

Molecular Weight

195.62 g/mol

IUPAC Name

(E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H10FNO2.ClH/c8-6-4-9(5-6)3-1-2-7(10)11;/h1-2,6H,3-5H2,(H,10,11);1H/b2-1+;

InChI Key

VQCSDKDCFHXENX-TYYBGVCCSA-N

Isomeric SMILES

C1C(CN1C/C=C/C(=O)O)F.Cl

Canonical SMILES

C1C(CN1CC=CC(=O)O)F.Cl

Origin of Product

United States

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